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molecular formula C7H5ClFIO B8725334 (4-Chloro-2-fluoro-3-iodophenyl)methanol

(4-Chloro-2-fluoro-3-iodophenyl)methanol

Cat. No. B8725334
M. Wt: 286.47 g/mol
InChI Key: IDHOSEHJUMAGBA-UHFFFAOYSA-N
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Patent
US07759337B2

Procedure details

To a solution of (4-chloro-2-fluoro-3-iodophenyl)methanol (4.00 g, 14.0 mmol) in DCM (50 mL) was added manganese oxide (18.2 g, 209 mmol). The reaction mixture was refluxed for 10 h, then filtered through Celite® pad. The filtrate was concentrated under reduced pressure. Flash chromatography on silica gel (dichloromethane:hexane=20:80) gave 4-chloro-2-fluoro-3-iodobenzaldehyde as a white solid. MS (ESI, pos.ion) n/z: 286.2 (M+1)
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([F:10])[C:3]=1[I:11]>C(Cl)Cl.[O-2].[Mn+2]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[O:9])=[C:4]([F:10])[C:3]=1[I:11] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)CO)F)I
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
18.2 g
Type
catalyst
Smiles
[O-2].[Mn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 10 h
Duration
10 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite® pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C(C=O)C=C1)F)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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